Nocardamine

Structural Chemistry Siderophore Classification Medicinal Chemistry

Selecting deferoxamine B for bacterial iron-uptake studies introduces confounding variables from redundant import pathways. Nocardamine eliminates this ambiguity: • Exclusive FoxA-dependent uptake in P. aeruginosa - complete abolition of ⁵⁵Fe-ferri-nocardamine import in ΔfoxA mutants • Defined antitumor cytotoxicity: IC50 6 μM (T47D), 12 μM (SK-MEL-28), 14 μM (RPMI-7951), 18 μM (SK-MEL-5) • Mycobacterial biofilm inhibition MIC: 10 μM (M. smegmatis & M. bovis), fully iron-reversible Supplied ≥98% purity (HPLC), white to off-white solid, stored at -20°C.

Molecular Formula C27H48N6O9
Molecular Weight 600.7 g/mol
CAS No. 26605-16-3
Cat. No. B1208791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocardamine
CAS26605-16-3
Synonymsdeferrioxamine E
nocardamin
nocardamine
Molecular FormulaC27H48N6O9
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESC1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O
InChIInChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36)
InChIKeyNHKCCADZVLTPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nocardamine (CAS 26605-16-3) for Research Procurement: Cyclic Hydroxamate Siderophore Specifications and Core Properties


Nocardamine (CAS 26605-16-3), also designated as desferrioxamine E or deferrioxamine E, is a cyclic trihydroxamate siderophore produced by Streptomyces and related actinomycete species [1]. It is characterized by a 33-membered macrocyclic ring composed of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, with the molecular formula C27H48N6O9 and a molecular weight of 600.70 g/mol . As a ferrioxamine-class siderophore, nocardamine functions as a high-affinity ferric iron (Fe³⁺) chelator, an activity quantified by an IC50 value of 9.9 μM in the chrome azurol S assay [2]. Commercially, nocardamine is supplied as a white to off-white solid, typically at purities ≥95% to ≥98% as determined by HPLC, with solubility in DMSO (≥5 mg/mL), methanol, ethanol, and water, and is recommended for storage at -20°C under desiccated conditions [3].

Nocardamine (CAS 26605-16-3) Procurement Risk: Why In-Class Ferrioxamine Substitution Without Comparative Data Compromises Experimental Reproducibility


Procurement decisions involving ferrioxamine-class siderophores cannot rely on the assumption of functional interchangeability between nocardamine and its analogs such as the clinically used linear deferoxamine B (DFO, desferrioxamine B, CAS 70-51-9). Although both compounds contain hydroxamate iron-chelating moieties, nocardamine is a 33-membered macrocyclic molecule, whereas deferoxamine B is a linear acyclic trihydroxamate [1]. This fundamental structural divergence has been directly linked to differential biological outcomes in multiple experimental contexts, including transporter recognition specificity in bacterial iron uptake systems and distinct potency profiles against microbial biofilms and cancer cell lines [2]. For researchers designing experiments in iron metabolism, antimicrobial discovery, or siderophore-drug conjugate development, substituting deferoxamine B for nocardamine—or vice versa—without controlling for these documented differential activities introduces a known confounding variable. The quantitative evidence compiled in Section 3 establishes the precise dimensions along which these two compounds, and other in-class alternatives, measurably diverge.

Nocardamine (CAS 26605-16-3) Quantitative Differentiation Evidence: Comparator-Anchored Selection Criteria for Siderophore Procurement


Macrocyclic vs. Linear Siderophore Structural Differentiation: Nocardamine vs. Deferoxamine B Procurement Decision Framework

Nocardamine is a 33-membered macrocyclic trihydroxamate siderophore, in contrast to deferoxamine B (DFO, CAS 70-51-9), which is a linear acyclic trihydroxamate [1]. While both contain three hydroxamate iron-chelating units, nocardamine's cyclic conformation imposes distinct steric and recognition constraints that cannot be replicated by linear analogs [2]. This structural divergence is not merely academic—it has direct functional consequences in biological systems. The macrocyclic topology of nocardamine confers differential recognition by outer membrane transporters (see Evidence Item 2), altered metal complexation geometry (see Evidence Item 3), and distinct cellular uptake kinetics [3].

Structural Chemistry Siderophore Classification Medicinal Chemistry

Exclusive FoxA Transporter Dependence: Nocardamine vs. Deferoxamine B Differential Uptake in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, nocardamine-dependent iron uptake proceeds exclusively through the FoxA outer membrane TonB-dependent transporter, whereas deferoxamine B (DFO) uptake is mediated by both FoxA and at least one additional unidentified transporter pathway [1]. This differential dependence was conclusively demonstrated using ⁵⁵Fe uptake assays in foxA deletion mutant strains: ferri-nocardamine uptake was completely abolished in ΔfoxA mutants, while ferri-deferoxamine B uptake persisted at measurable levels, indicating the presence of a FoxA-independent uptake route for the linear siderophore that is unavailable to the cyclic nocardamine . Proteomic and RT-qPCR analyses further confirmed that both siderophores induce FoxA expression, but the exclusive dependence of nocardamine on this single transporter represents a functionally significant differentiation [2].

Bacterial Iron Uptake Membrane Transport Pseudomonas aeruginosa Siderophore Piracy

Nocardamine Metal Complexation Patent Differentiation: Zn²⁺/Ga³⁺/Ag/Au Complexes for Cytokine Modulation

A distinct and commercially relevant differentiation for nocardamine lies in patent-protected metal complexation applications. International patent applications (including U.S. Patent Publication No. 20230181597 and EP-3236970-A1) specifically claim complexes of nocardamine (desferrioxamine E) with Zn²⁺, Ga³⁺, silver, gold, or combinations thereof, for use in modulating pro- and anti-inflammatory cytokine levels and treating inflammation-associated disorders [1]. These claims are explicitly directed to nocardamine metal complexes, not to deferoxamine B complexes, establishing nocardamine as the claimed siderophore scaffold for these specific therapeutic applications [2]. The patent further claims dual functionality of these complexes as antibacterial agents and chelators of labile and redox-active iron, both intracellularly and extracellularly [3]. This intellectual property positioning creates a differentiated procurement rationale for researchers developing siderophore-metal conjugate therapeutics or investigating inflammation-modulating iron chelation strategies.

Metal Complexation Pharmaceutical Composition Inflammation Intellectual Property

Differential Cancer Cell Cytotoxicity: Nocardamine IC50 Profiling Across Multiple Cell Lines

Nocardamine exhibits a quantifiable and cell-line-dependent cytotoxicity profile that informs selection for oncology research applications. In head-to-head cytotoxicity screening across a panel of human cancer cell lines, nocardamine demonstrated the following IC50 values: T47D (breast cancer) IC50 = 6 μM; SK-MEL-28 (melanoma) IC50 = 12 μM; RPMI-7951 (melanoma) IC50 = 14 μM; and SK-MEL-5 (melanoma) IC50 = 18 μM [1]. Notably, nocardamine exhibited no significant cytotoxicity at concentrations below 20 μM in normal periodontal ligament stem cells (PDLSCs), establishing a measurable cytotoxicity differential between cancer and non-cancer cells at specific concentration thresholds . In contrast, deferoxamine B has been reported to inhibit ferroptosis and protect cells rather than induce direct cytotoxicity at comparable concentrations, reflecting a divergent biological activity profile despite shared iron-chelating functionality [2].

Cancer Research Cytotoxicity Assay Antitumor Activity Siderophore

Antimycobacterial Biofilm Inhibition: Nocardamine MIC Against M. smegmatis and M. bovis with Iron-Reversible Mechanism

Nocardamine demonstrates quantifiable antimycobacterial biofilm inhibitory activity with a defined minimum inhibitory concentration (MIC) of 10 μM against both Mycobacterium smegmatis and Mycobacterium bovis [1]. Critically, this inhibitory effect is fully reversed by the addition of exogenous iron, confirming that the mechanism of action is specifically attributable to iron chelation and sequestration rather than off-target cytotoxicity . This iron-reversible phenotype provides a clean mechanistic control for antimicrobial studies, distinguishing nocardamine from alternative antimicrobial agents that act through non-specific membrane disruption or off-target protein binding. While deferoxamine B also exhibits iron-chelation-dependent antimicrobial activity, the specific MIC values and biofilm inhibition kinetics differ between the two siderophores, and nocardamine's cyclic topology may confer differential penetration properties into mycobacterial biofilms [2].

Mycobacterium Biofilm Inhibition Antimicrobial Iron Chelation

Nocardamine (CAS 26605-16-3) Optimal Research and Industrial Application Scenarios: Evidence-Driven Procurement Guidance


Pseudomonas aeruginosa Iron Uptake and Siderophore Transporter Studies

Nocardamine is the optimal siderophore selection for researchers investigating FoxA-dependent iron uptake in Pseudomonas aeruginosa. Unlike deferoxamine B, which utilizes both FoxA-dependent and FoxA-independent uptake routes, nocardamine uptake is exclusively mediated by FoxA, as demonstrated by complete abolition of ⁵⁵Fe-ferri-nocardamine import in ΔfoxA mutant strains [1]. This exclusive dependence makes nocardamine an ideal genetic probe for dissecting FoxA-mediated transport mechanisms, antibiotic-siderophore conjugate uptake via FoxA, and TonB-dependent transporter signaling pathways without the confounding influence of redundant import systems [2].

Siderophore-Metal Conjugate Development for Inflammation and Dual-Action Therapeutics

Nocardamine should be prioritized for research programs developing metal-siderophore conjugates targeting inflammation, dual-action antimicrobial/iron-chelation applications, or cytokine modulation. The compound is specifically claimed in international patent families (U.S. 20230181597, EP-3236970-A1, WO 2016/098109) for complexes with Zn²⁺, Ga³⁺, silver, or gold, with explicit claims covering the modulation of pro- and anti-inflammatory cytokines and treatment of inflammation-associated disorders [3]. Procuring nocardamine rather than deferoxamine B aligns experimental work with the claimed composition-of-matter scope and enables reproducible execution of metal complexation protocols described in these patent disclosures [4].

Cancer Cell Cytotoxicity Screening and Siderophore-Mediated Antitumor Mechanism Studies

Nocardamine is the appropriate siderophore selection for oncology researchers investigating direct cytotoxic antitumor mechanisms. With established IC50 values of 6 μM (T47D), 12 μM (SK-MEL-28), 14 μM (RPMI-7951), and 18 μM (SK-MEL-5) [5], and demonstrated absence of cytotoxicity in normal PDLSCs at concentrations below 20 μM , nocardamine offers a quantifiable cancer cell cytotoxicity profile. This contrasts with deferoxamine B, which exhibits cytoprotective ferroptosis inhibition rather than direct cytotoxicity, making compound selection critically dependent on the specific oncological mechanism under investigation [6].

Mycobacterial Biofilm Inhibition and Iron-Dependent Antimicrobial Mechanism Studies

For researchers studying mycobacterial biofilm formation and iron-chelation-dependent antimicrobial mechanisms, nocardamine provides a well-characterized tool with a defined MIC of 10 μM against both M. smegmatis and M. bovis biofilm formation [7]. The iron-reversible nature of this inhibition—where the effect is fully reversed by exogenous iron supplementation—establishes a clean mechanistic control that distinguishes specific iron-chelation effects from non-specific cytotoxicity or membrane disruption . This makes nocardamine a preferred positive control compound for screening novel iron-chelating antimicrobial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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